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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of miR-143's performance in regulating insulin

signaling pathways against other relevant microRNAs. The information presented is supported

by experimental data to aid in the validation and assessment of miR-143 as a potential

therapeutic target in insulin resistance and type 2 diabetes.

Comparative Analysis of microRNAs in Insulin
Signaling
MicroRNAs (miRNAs) have emerged as critical regulators of the insulin signaling cascade.

Dysregulation of specific miRNAs is linked to the pathogenesis of insulin resistance. This

section compares the effects of miR-143 with other notable miRNAs on key components of the

insulin signaling pathway.

Table 1: Quantitative Comparison of miR-143 and Alternative miRNAs on Insulin Signaling

Targets
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miRNA Target Gene(s)
Effect on
Target
Expression

Downstream
Effect on
Insulin
Signaling

Reference
Study Finding

miR-143 ORP8 Downregulation

Inhibition of

insulin-stimulated

AKT

phosphorylation.

[1]

Upregulation of

miR-143 impairs

glucose

homeostasis.[2]

IGF2R, IGFBP5 Downregulation

Potential

contribution to

insulin

resistance.[3]

Inhibition of miR-

143-3p protects

against obesity-

associated

insulin

resistance.[4]

let-7
IGF-1R, IRS-2,

INSR
Downregulation

Regulation of

glucose

metabolism by

targeting multiple

pathway

components.[3]

Transgenic mice

with elevated let-

7 show impaired

glucose

tolerance.[3]

miR-103/107
Caveolin-1 (Cav-

1)
Downregulation

Impaired insulin

sensitivity.[5]

Upregulated in

the liver of obese

mice,

contributing to

insulin

resistance.[3]

miR-375 PDK1 Downregulation

Reduction in

glucose-induced

insulin secretion.

[3]

Overexpression

in pancreatic β-

cells reduces

PDK1 levels.[3]

miR-29a/b/c Negatively

regulate insulin

Upregulated in

diabetic tissues.

[5]
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secretion and β-

cell survival.[2]

miR-320

Regulates insulin

resistance in

adipocytes.[5]

Expression is

significantly

higher in insulin-

resistant cells.[5]

miR-133a

Associated with

skeletal muscle

insulin

resistance.[6]

Expression is

reduced in

individuals with

type 2 diabetes.

[7]

Table 2: Expression Levels of miR-143 in Type 2 Diabetes (T2DM) Patients vs. Healthy

Controls

Study
Population

Sample Type
Fold Change
in T2DM vs.
Controls

p-value Reference

Northern

Chinese Han
Serum

Significantly

higher
< 0.001 [8]

Saudi Arabian Whole Blood
5.23-fold

increase (overall)
- [9]

Saudi Arabian

(Obese T2DM)
Whole Blood

6.19-fold

increase
< 0.0001 [9]

Saudi Arabian

(Non-obese

T2DM)

Whole Blood
3.90-fold

increase
< 0.0001 [9]

Visualizing the Molecular Pathways and
Experimental Processes
The Insulin Signaling Pathway and the Role of miR-143
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The following diagram illustrates the canonical insulin signaling pathway and highlights the

inhibitory action of miR-143.
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Click to download full resolution via product page

Caption: miR-143 inhibits the insulin signaling pathway by targeting ORP8 and IGF2R.

Experimental Workflow for Validating miR-143 Targets
This diagram outlines a typical workflow for the experimental validation of a predicted miR-143

target.
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Caption: A stepwise experimental workflow for validating miR-143 target genes.

Detailed Experimental Protocols
Luciferase Reporter Assay for Target Validation
This protocol is used to determine if a gene is a direct target of miR-143.

Materials:
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HEK293T cells

DMEM (High Glucose) with 10% FBS and 1% Penicillin-Streptomycin

pmirGLO Dual-Luciferase miRNA Target Expression Vector

miR-143 mimic and negative control mimic

Lipofectamine 2000 Transfection Reagent

Dual-Glo Luciferase Assay System

96-well white, clear-bottom plates

Luminometer

Procedure:

Vector Construction: Clone the 3' UTR of the putative target gene downstream of the

luciferase reporter gene in the pmirGLO vector. Create a mutant construct by altering the

miR-143 seed-binding site.

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells/well and

incubate for 24 hours.

Transfection:

Co-transfect cells with the luciferase reporter vector (wild-type or mutant) and either the

miR-143 mimic or a negative control mimic using Lipofectamine 2000.

Typical concentrations are 100 ng of plasmid DNA and 20 nM of miRNA mimic per well.

Incubation: Incubate the transfected cells for 48 hours.

Luciferase Assay:

Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Glo

Luciferase Assay System according to the manufacturer's instructions.
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Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for

transfection efficiency.

Data Analysis: A significant decrease in luciferase activity in cells co-transfected with the

wild-type 3' UTR vector and the miR-143 mimic compared to controls indicates direct

targeting.

Quantitative Real-Time PCR (qRT-PCR) for Gene
Expression Analysis
This protocol measures the mRNA levels of miR-143 and its target genes.

Materials:

TRIzol reagent for RNA extraction

Reverse transcription kit

SYBR Green or TaqMan-based qPCR master mix

Primers for miR-143, target gene, and a reference gene (e.g., U6 for miRNA, GAPDH for

mRNA)

Real-time PCR system

Procedure:

RNA Extraction: Isolate total RNA from cells or tissues using TRIzol reagent.

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

For miRNA, use a specific stem-loop primer for miR-143.

qPCR:

Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.

A typical thermal cycling program includes an initial denaturation step, followed by 40

cycles of denaturation, annealing, and extension.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis:

Determine the cycle threshold (Ct) values.

Calculate the relative expression of the target gene or miR-143 using the ΔΔCt method,

normalizing to the reference gene.

Western Blot for Protein Level Analysis
This protocol is used to assess the protein levels of key signaling molecules like

phosphorylated AKT (p-AKT).

Materials:

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-AKT, anti-total AKT, anti-target protein, anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction: Lyse cells or tissues in lysis buffer and determine protein concentration.

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

Antibody Incubation:

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

Data Analysis: Quantify the band intensities and normalize the protein of interest to a loading

control like β-actin.

Transfection of miR-143 Mimics and Inhibitors
This protocol is for modulating miR-143 levels in cultured cells to study its function.

Materials:

Adherent cells (e.g., adipocytes, hepatocytes)

miR-143 mimic, miR-143 inhibitor, and corresponding negative controls

Transfection reagent (e.g., Lipofectamine RNAiMAX)

Opti-MEM I Reduced Serum Medium

Procedure:

Cell Seeding: Seed cells in a multi-well plate to be 70-90% confluent at the time of

transfection.

Complex Formation:

Dilute the miRNA mimic or inhibitor in Opti-MEM.

Dilute the transfection reagent in Opti-MEM.
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Combine the diluted miRNA and transfection reagent and incubate for 5-20 minutes at

room temperature to allow complex formation.

Transfection: Add the complexes to the cells and incubate for the desired time (typically 24-

72 hours).

Downstream Analysis: After incubation, cells can be harvested for RNA or protein extraction

for further analysis as described in the qRT-PCR and Western blot protocols.

This guide provides a foundational framework for researchers to validate and compare the role

of miR-143 in insulin signaling. The provided data and protocols should facilitate further

investigation into its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Novel Regulator of Type II Diabetes: MicroRNA-143 - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. MicroRNAs as Pharmacological Targets in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

3. mdpi.com [mdpi.com]

4. researchgate.net [researchgate.net]

5. MicroRNAs in Insulin Resistance and Obesity - PMC [pmc.ncbi.nlm.nih.gov]

6. Comparative effects of metformin and varying intensities of exercise on miR-133a
expression in diabetic rats: Insights from machine learning analysis - PMC
[pmc.ncbi.nlm.nih.gov]

7. Integration of microRNA changes in vivo identifies novel molecular features of muscle
insulin resistance in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

8. Frontiers | A functional polymorphism of microRNA-143 is associated with the risk of type
2 diabetes mellitus in the northern Chinese Han population [frontiersin.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b15559680?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/29680463/
https://pubmed.ncbi.nlm.nih.gov/29680463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3786207/
https://www.mdpi.com/1422-0067/19/12/3705
https://www.researchgate.net/publication/328165056_Circulating_miR-143-3p_inhibition_protects_against_insulin_resistance_in_Metabolic_Syndrome_via_targeting_of_the_insulin-like_growth_factor_2_receptor
https://pmc.ncbi.nlm.nih.gov/articles/PMC3407629/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11625223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11625223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11625223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2847700/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2847700/
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.994953/full
https://www.frontiersin.org/journals/endocrinology/articles/10.3389/fendo.2022.994953/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15559680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


9. Evaluation of miRNA-143 and miRNA-145 Expression and Their Association with Vitamin-
D Status Among Obese and Non-Obese Type-2 Diabetic Patients - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Validating the Role of miR-143 in Insulin Signaling
Pathways: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15559680#validating-the-role-of-mir-143-in-insulin-
signaling-pathways]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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